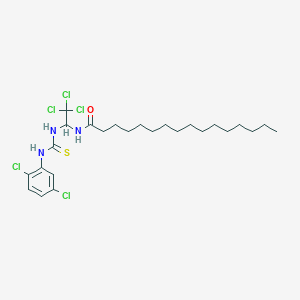
(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by the presence of a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid ethyl ester typically involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine. This reaction is usually carried out in diphenyl ether as the solvent. The reaction conditions include heating the mixture to a specific temperature to facilitate the formation of the quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography can further improve the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines and alcohols. The reaction conditions typically involve controlling the temperature, pH, and solvent to achieve the desired product.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups. For example, oxidation of the hydroxy group can lead to the formation of quinoline-2,4-dione derivatives, while reduction of the oxo group can yield quinoline-2,4-diol derivatives.
Aplicaciones Científicas De Investigación
(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid ethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: It is being investigated for its
Propiedades
Fórmula molecular |
C13H13NO4 |
|---|---|
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
ethyl 2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetate |
InChI |
InChI=1S/C13H13NO4/c1-2-18-11(15)7-9-12(16)8-5-3-4-6-10(8)14-13(9)17/h3-6H,2,7H2,1H3,(H2,14,16,17) |
Clave InChI |
VUCHAOBOELFXCJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(C2=CC=CC=C2NC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11990082.png)
![7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl acetate](/img/structure/B11990084.png)
![2-P-Tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11990086.png)
![2-[(2,4-dinitrophenyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B11990088.png)
![(2E)-5-(4-methoxybenzyl)-2-[(2E)-(naphthalen-1-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11990092.png)


![(2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-2,3-dihydro-4H-chromen-4-ylidene]hydrazinecarbothioamide](/img/structure/B11990119.png)
![N'~1~,N'~9~-bis[(E)-(4-nitrophenyl)methylidene]nonanedihydrazide](/img/structure/B11990122.png)


![3-(2,4-dichlorophenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990135.png)

